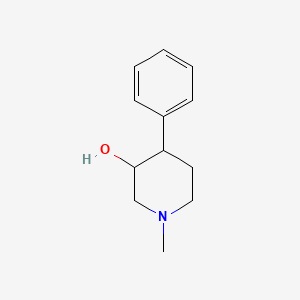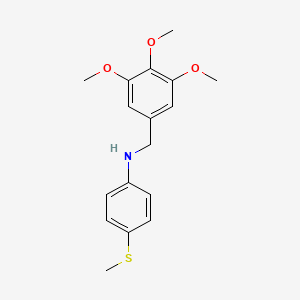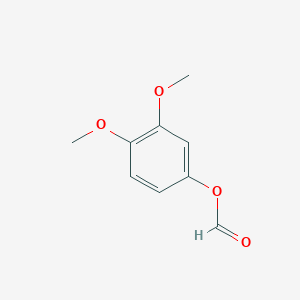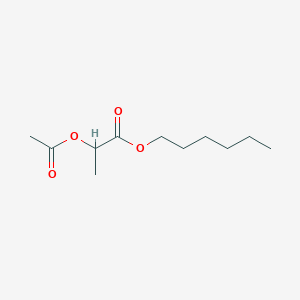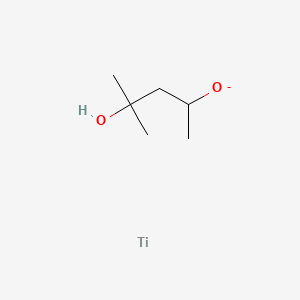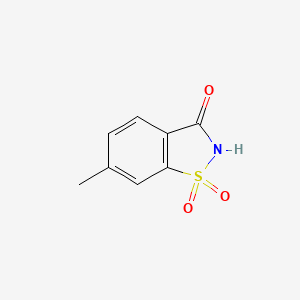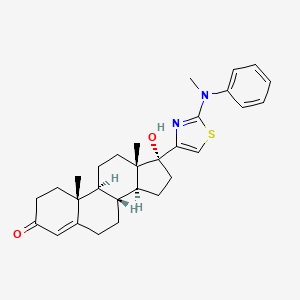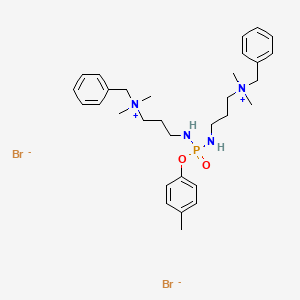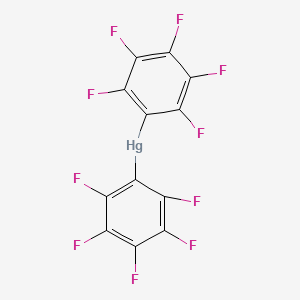
Bis(pentafluorophenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentafluorophenyl)mercury is an organomercury compound with the chemical formula Hg(C₆F₅)₂ It is characterized by the presence of two pentafluorophenyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(pentafluorophenyl)mercury can be synthesized through the reaction of pentafluorophenylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of pentafluorophenylmagnesium bromide by reacting pentafluorobenzene with magnesium in the presence of a suitable solvent such as diethyl ether.
- Addition of mercuric chloride to the reaction mixture, resulting in the formation of this compound and magnesium bromide as a byproduct.
The reaction can be represented as:
2C6F5MgBr+HgCl2→Hg(C6F5)2+2MgBrCl
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring safety protocols are in place due to the toxicity of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentafluorophenyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted by other nucleophiles, leading to the formation of new organomercury compounds.
Coordination Reactions: This compound can form coordination complexes with ligands such as phosphane oxides, resulting in the formation of crystalline σ-donor complexes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.
Solvents: Reactions are typically carried out in solvents such as acetonitrile or diethyl ether to ensure solubility and stability of the reactants and products.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and ligands used. For example, the reaction with bis(diphenylphosphano)methane P,P’-dioxide results in the formation of a crystalline σ-donor complex .
Aplicaciones Científicas De Investigación
Bis(pentafluorophenyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and coordination complexes.
Biology and Medicine: While direct applications in biology and medicine are limited due to the toxicity of mercury compounds, this compound can be used in studies related to the interaction of mercury with biological molecules.
Industry: The compound’s unique properties make it useful in materials science and catalysis research.
Mecanismo De Acción
The mechanism by which bis(pentafluorophenyl)mercury exerts its effects involves the coordination of the mercury atom with various ligands. The pentafluorophenyl groups enhance the stability of the compound and influence its reactivity by reducing the Lewis acidity of the mercury center . This allows for the formation of stable coordination complexes with a variety of ligands, which can be studied for their structural and electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmercury (Hg(C₆H₅)₂): Unlike bis(pentafluorophenyl)mercury, diphenylmercury lacks the electron-withdrawing fluorine atoms, resulting in different reactivity and stability.
Methylpentafluorophenylmercury (Hg(C₆F₅)(CH₃)):
Uniqueness
This compound is unique due to the presence of two pentafluorophenyl groups, which significantly influence its chemical behavior. The electron-withdrawing effect of the fluorine atoms enhances the stability of the compound and allows for the formation of unique coordination complexes that are not easily achievable with other organomercury compounds .
Propiedades
Número CAS |
973-17-1 |
|---|---|
Fórmula molecular |
C12F10Hg |
Peso molecular |
534.70 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)mercury |
InChI |
InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
Clave InChI |
UAYZCFIZMZPZOZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


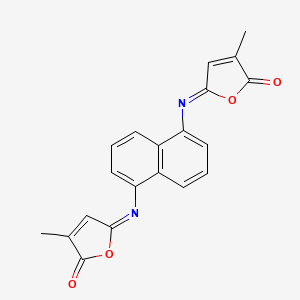
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
